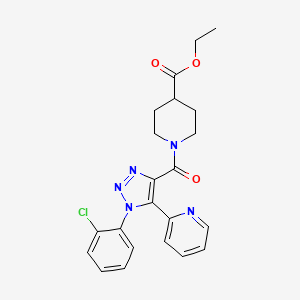

ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate

Descripción

This compound features a 1,2,3-triazole core substituted with a 2-chlorophenyl group at position 1 and a pyridin-2-yl group at position 3. The triazole is further functionalized by a piperidine-4-carboxylate ester via a carbonyl linkage. Such structural motifs are common in medicinal and agrochemical research due to their hydrogen-bonding capacity, metabolic stability, and versatility in targeting biological receptors .

Propiedades

IUPAC Name |

ethyl 1-[1-(2-chlorophenyl)-5-pyridin-2-yltriazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O3/c1-2-31-22(30)15-10-13-27(14-11-15)21(29)19-20(17-8-5-6-12-24-17)28(26-25-19)18-9-4-3-7-16(18)23/h3-9,12,15H,2,10-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFWGNDAMMHIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazole intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl

Actividad Biológica

Ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Key Functional Groups

- Triazole Ring : Implicated in various biological activities.

- Piperidine Ring : Often associated with central nervous system effects.

- Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. Ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate has shown promising activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitubercular Activity

Research has highlighted the compound's potential as an antitubercular agent. In a study evaluating various triazole derivatives, compounds similar to ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate exhibited IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes or receptors involved in bacterial metabolism and replication. The triazole moiety is known to interfere with the synthesis of ergosterol in fungi and may similarly affect mycobacterial cell wall synthesis.

Case Study 1: Antifungal Activity

In a comparative study, a series of triazole compounds were synthesized and tested for antifungal activity. The compound demonstrated significant inhibition against Candida species with an IC50 value of 0.5 µg/mL, indicating its potential as an antifungal agent .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study was conducted on human embryonic kidney cells (HEK-293), revealing that ethyl 1-(1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxylate exhibited low toxicity with an IC50 value greater than 100 µM. This suggests a favorable safety profile for further development.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the triazole and piperidine rings significantly influence biological activity. The presence of the chlorophenyl group enhances lipophilicity and bioavailability, while variations in the pyridine substituents can modulate potency against specific targets.

Comparación Con Compuestos Similares

Structural Analogs

1-(3-Chloro-4-Methylphenyl)-5-(Pyridin-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid (CAS 1326882-78-3)

- Molecular Formula : C₁₅H₁₁ClN₄O₂

- Key Differences : Replaces the piperidine-4-carboxylate ester with a carboxylic acid.

- Impact : The carboxylic acid group increases polarity (lower logP) and may reduce cell permeability but enhance binding to hydrophilic targets. Predicted pKa of 2.97 suggests ionization at physiological pH, altering bioavailability .

Ethyl 1-[(2-Chloro-1,3-Thiazol-5-yl)Methyl]-4-Piperidinecarboxylate (CAS 453557-58-9)

- Molecular Formula : C₁₂H₁₇ClN₂O₂S

- Key Differences : Substitutes the triazole with a thiazole ring and replaces the pyridinyl group with a 2-chlorothiazole.

- Impact : The sulfur atom in thiazole increases electron-withdrawing effects and may alter metabolic pathways. Higher XLogP3 (2.5) indicates greater lipophilicity compared to the target compound .

Ethyl 1-(3-Chloropyridin-2-yl)-5-Methyl-1H-Pyrazole-4-Carboxylate (CAS 1017456-57-3)

- Molecular Formula : C₁₂H₁₂ClN₃O₂

- Key Differences : Replaces the triazole with a pyrazole ring and introduces a methyl group at position 4.

- The methyl group may enhance steric hindrance .

Physicochemical Properties

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.